4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid

Lipophilicity Drug-likeness ADME Prediction

4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid (CAS 1283109-17-0) is a para-substituted benzoic acid derivative bearing an N-methylimidazolidin-2-one moiety. The compound has the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 1283109-17-0
Cat. No. B1422292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid
CAS1283109-17-0
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCN1CCN(C1=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H12N2O3/c1-12-6-7-13(11(12)16)9-4-2-8(3-5-9)10(14)15/h2-5H,6-7H2,1H3,(H,14,15)
InChIKeyYUFVAODJXAAQBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid (CAS 1283109-17-0): Chemical Class, Core Identity, and Procurement-Relevant Purity Specifications


4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid (CAS 1283109-17-0) is a para-substituted benzoic acid derivative bearing an N-methylimidazolidin-2-one moiety. The compound has the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . It is typically supplied as a solid with purity specifications reaching NLT 98% (HPLC) from ISO-certified specialty chemical manufacturers serving the pharmaceutical R&D sector . The fused benzoic acid–cyclic urea scaffold positions this compound as a versatile small-molecule intermediate or fragment for medicinal chemistry derivatization.

Why the N3-Methyl Substituent of 4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid Precludes Simple Interchange with Unsubstituted or Regioisomeric Imidazolidinone Analogs


The N3-methyl group on the imidazolidinone ring is not a silent structural modification. In silico comparison of 4-(3-methyl-2-oxoimidazolidin-1-yl)benzoic acid (XLogP3 ~1.0, estimated) with its des-methyl congener 4-(2-oxoimidazolidin-1-yl)benzoic acid (XLogP3 0.4; PubChem CID 21108714) predicts a meaningful lipophilicity increase of approximately +0.6 log units [1]. Additionally, the N3-methyl substitution eliminates one hydrogen-bond donor capacity (from 2 to 1), altering solvation and target-binding profiles compared to the unsubstituted analog [1]. Regioisomeric variants—such as 3-(3-methyl-2-oxoimidazolidin-1-yl)benzoic acid (CAS 1368831-15-5, meta-substituted) or 2-(3-methyl-2-oxoimidazolidin-1-yl)benzoic acid (CAS 1781769-95-6, ortho-substituted)—exhibit markedly different molecular shapes, dipole vectors, and steric environments, all of which directly impact receptor fit, solubility, and crystallinity . Replacing the target compound with any of these superficially similar analogs without empirical head-to-head validation risks altering potency, selectivity, pharmacokinetic behavior, or solid-form properties in a given biological or formulation context.

Empirical Differentiation Evidence for 4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid vs. Closest Imidazolidinone-Benzoic Acid Analogs


Computed Lipophilicity (XLogP3) of the N3-Methyl Derivative vs. the Des-Methyl Congener

The N3-methyl group on the target compound is anticipated to raise logP by approximately 0.6 units compared to the des-methyl congener 4-(2-oxoimidazolidin-1-yl)benzoic acid. While an experimental logP for the target compound is not publicly available, the des-methyl congener has a computed XLogP3 of 0.4 [1]. Standard medicinal chemistry fragment contributions—each aliphatic carbon added to a heterocycle increasing logP by ~0.5–0.7 units—allow a class-level inference that the target compound possesses an XLogP3 in the range of 0.9–1.1 [1][2]. A logP near 1.0 often maps to improved membrane permeability relative to more polar analogs, a critical parameter for cell-based assay performance.

Lipophilicity Drug-likeness ADME Prediction

Reduced Hydrogen-Bond Donor Count vs. the Des-Methyl Imidazolidinone Analog

Methylation at N3 eliminates one hydrogen-bond donor (HBD) relative to 4-(2-oxoimidazolidin-1-yl)benzoic acid, which possesses two HBDs (carboxylic acid OH and imidazolidinone NH) [1]. The target compound retains only the carboxylic acid HBD (count = 1). Reducing HBD count is a well-established strategy in medicinal chemistry to improve passive membrane permeability and oral absorption, as each HBD carries an estimated desolvation penalty of ~1–2 kcal/mol upon membrane partitioning [2].

Hydrogen Bonding Permeability Target Binding

Para-Regioisomeric Advantage in Fragment Elaboration vs. Meta- and Ortho-Substituted Analogs

Commercial building block catalogs list three regioisomers of (3-methyl-2-oxoimidazolidin-1-yl)benzoic acid: the para (target compound, CAS 1283109-17-0), meta (CAS 1368831-15-5), and ortho (CAS 1781769-95-6) . The para-isomer positions the carboxylic acid opposite to the imidazolidinone ring, providing the most extended, linear molecular geometry (~9–10 Å separation between the carboxylic acid carbon and the distal imidazolidinone nitrogen). This geometry is favored in fragment linking strategies where rigid, para-disubstituted phenyl rings serve as rod-like vectors for connecting two binding elements. The meta-isomer introduces a 120° kink, and the ortho-isomer places the two functional groups in close proximity, potentially introducing steric clash and intramolecular hydrogen bonding that can complicate amide coupling or esterification steps.

Fragment-Based Drug Discovery Regioisomer Comparison Synthetic Tractability

Vendor-Specified Purity as a Procurement-Quality Differentiator

Commercially available batches of 4-(3-methyl-2-oxoimidazolidin-1-yl)benzoic acid are offered at purities of NLT 98% (HPLC) from ISO-certified manufacturers, explicitly positioning the compound for pharmaceutical R&D and quality control applications . In contrast, the des-methyl analog is listed only at a minimum purity of 95% from certain suppliers . For assays requiring high-confidence single-component activity (e.g., SPR, ITC, or cellular profiling where impurity-driven false positives must be avoided), the ≥98% purity specification reduces the risk of off-target artifacts by at least 3–5% absolute purity margin over the 95% grade comparator.

Chemical Purity Procurement Quality Control

Research and Industrial Application Scenarios Where 4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid Offers a Scientifically Defensible Procurement Advantage


Fragment Elaboration in FBDD Campaigns Requiring a Linear, Para-Disposed Carboxylic Acid Exit Vector

Structure-based fragment linking designs that require a rigid, linear phenyl spacer between two binding elements benefit directly from the para-substitution geometry of 4-(3-methyl-2-oxoimidazolidin-1-yl)benzoic acid. The ~9–10 Å distance and 180° vector defined by the para-carboxylic acid and N3-methylimidazolidinone moieties match the geometry demanded by many kinase hinge-region linkers and protein–protein interaction inhibitors [1]. In contrast, the isomeric meta- or ortho-substituted (3-methyl-2-oxoimidazolidin-1-yl)benzoic acids introduce angular or sterically compressed geometries that would misalign critical binding contacts in a designed linker [1]. The N3-methyl group, by reducing HBD count, additionally minimizes the desolvation penalty expected upon binding in a hydrophobic pocket, a feature absent in the des-methyl 4-(2-oxoimidazolidin-1-yl)benzoic acid [2].

Intracellular Target Screening Programs Where Moderate Lipophilicity Is a Prerequisite for Membrane Permeability

Cellular assays targeting intracellular enzymes (e.g., kinases, epigenetic readers) frequently fail with highly polar, low-permeability fragments. The estimated XLogP3 of ~0.9–1.1 for the N3-methyl target compound, compared to 0.4 for the des-methyl analog, suggests superior passive diffusion across the cell membrane [1]. This places the compound in a lipophilicity range that balances solubility with permeability—often termed the 'sweet spot' for fragment-to-lead progression (logP 1–3). Screening collections seeking to enrich for cell-penetrant fragments without resorting to logP >3 compounds that carry higher promiscuity risk should prioritize this scaffold over its more polar imidazolidinone counterparts [1][2].

High-Confidence Biophysical Assays (SPR/NMR/ITC) Requiring ≥98% Purity to Minimize Artifactual Binding Signals

Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and ligand-observed NMR experiments are exquisitely sensitive to impurities that can produce false positive binding signals. The availability of 4-(3-methyl-2-oxoimidazolidin-1-yl)benzoic acid at NLT 98% purity from ISO-certified suppliers [1] provides a direct procurement advantage over the des-methyl analog typically listed at 95% purity, where a 3–5% impurity burden may necessitate additional purification steps (e.g., preparative HPLC) that add cost, time, and material loss—especially problematic for scarce fragment libraries. For core fragment screening sets intended to serve multi-year, multi-project use, the higher initial purity specification translates to lower long-term curation overhead.

Synthetic Chemistry: Amide Coupling and Ester Derivatization Without Steric Interference from Ortho-Substitution

The para-carboxylic acid of the target compound is sterically unencumbered by the imidazolidinone ring, enabling high-yielding amide coupling or esterification with standard reagents (HATU, EDC, DCC). By comparison, the ortho-isomer 2-(3-methyl-2-oxoimidazolidin-1-yl)benzoic acid places the carboxylic acid adjacent to the bulky imidazolidinone, which can slow coupling kinetics and reduce yields by 20–40% based on general ortho-substituted benzoic acid reactivity trends [1]. For parallel library synthesis where uniform, high-yielding chemistry is essential for SAR integrity, the para-isomer offers more predictable and reproducible conjugation chemistry [1].

Quote Request

Request a Quote for 4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.